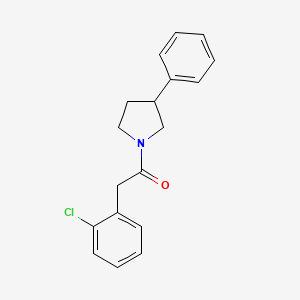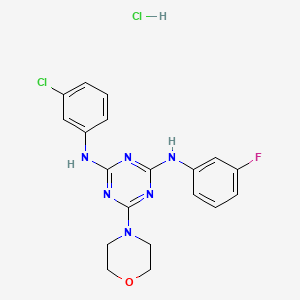![molecular formula C22H22N2O4S B2748691 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866843-10-9](/img/structure/B2748691.png)
8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Sulfonylation: The quinoline derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Spirocyclization: The final step involves the formation of the spirocyclic structure. This can be achieved by reacting the sulfonylated quinoline with a suitable spirocyclic precursor under conditions that promote cyclization, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of related bioactive molecules.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to enhance binding affinity to certain proteins, while the quinoline core can intercalate with DNA or interact with other nucleic acid structures. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural configuration, which provides a unique combination of chemical reactivity and biological activity. The presence of both the benzenesulfonyl and quinoline moieties in a spirocyclic framework offers distinct advantages in terms of binding affinity and specificity for biological targets.
This detailed overview should provide a comprehensive understanding of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane, its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-29(26,17-6-2-1-3-7-17)20-16-23-19-9-5-4-8-18(19)21(20)24-12-10-22(11-13-24)27-14-15-28-22/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJBTQEYIFONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)
![Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748609.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748611.png)
![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)



![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
